![molecular formula C7H5ClN2O B2634382 2-[(6-Chloropyridin-3-yl)oxy]acetonitrile CAS No. 1517936-85-4](/img/structure/B2634382.png)

2-[(6-Chloropyridin-3-yl)oxy]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

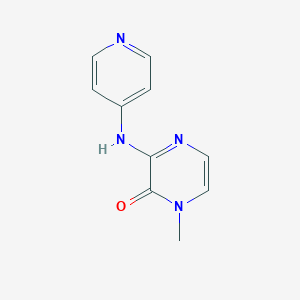

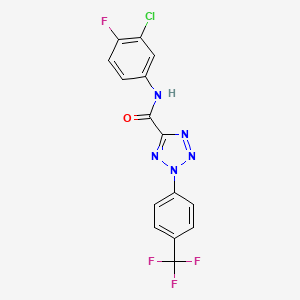

“2-[(6-Chloropyridin-3-yl)oxy]acetonitrile” is a chemical compound with the IUPAC name "2-(6-chloropyridin-3-yl)oxyacetonitrile" .

Molecular Structure Analysis

The molecular formula of “2-[(6-Chloropyridin-3-yl)oxy]acetonitrile” is C7H5ClN2O . The InChI code is 1S/C7H5ClN2O/c8-7-2-1-6(5-10-7)11-4-3-9/h1-2,5H,4H2 .Physical And Chemical Properties Analysis

The molecular weight of “2-[(6-Chloropyridin-3-yl)oxy]acetonitrile” is 168.58 g/mol . The compound is a powder at room temperature .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed methods for preparing heterocyclic N-oxides, leveraging compounds like 2-[(6-Chloropyridin-3-yl)oxy]acetonitrile. These methods allow for the efficient oxidation of pyridines and related compounds, yielding N-oxides which are pivotal intermediates in organic synthesis and medicinal chemistry (Zhong, Guo, & Song, 2004).

Novel Materials and Their Properties

The compound's utility extends to the development of new materials with potential biological activity. For example, a study on the synthesis and characterization of oximino(2,6-dichlorophenyl)acetonitrile, a related compound, showed it to be a potent inhibitor of carbonyl reductase, an enzyme implicated in resistance to anticancer treatments. This research provides insights into the compound's structural and electrochemical properties, underscoring its relevance in the creation of novel inhibitors (Adu Amankrah et al., 2021).

Photophysical Studies

In another study, the effect of a halogenide substituent on the stability and photophysical properties of lanthanide triple-stranded helicates with ditopic ligands derived from bis(benzimidazolyl)pyridine was examined. This research underscores the importance of structural modifications, such as those enabled by 2-[(6-Chloropyridin-3-yl)oxy]acetonitrile, in modulating the photophysical properties of complex molecules, with implications for their application in biological imaging and sensing (Iglesias et al., 2000).

properties

IUPAC Name |

2-(6-chloropyridin-3-yl)oxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-7-2-1-6(5-10-7)11-4-3-9/h1-2,5H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTYQKSGXXDVMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OCC#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(6-Chloropyridin-3-yl)oxy]acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-butylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2634303.png)

![1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole](/img/structure/B2634304.png)

![1-[(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B2634310.png)

![3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2634315.png)

![6-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2634316.png)

![3-(3-phenyl-1,2,4-oxadiazol-5-yl)-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2634318.png)

![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2634320.png)

![Ethyl 2-tert-butyl-5-[(2-chloro-6-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2634322.png)